![molecular formula C11H28N4 B14296243 N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine CAS No. 125151-86-2](/img/structure/B14296243.png)
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine is a chemical compound with the molecular formula C11H28N4This compound is an acyclic tertiary amine and is known for its ability to absorb carbon dioxide when dissolved in aqueous solution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine can be synthesized through various methods. One common method involves the reaction of 1,3-dibromopropane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of N1,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halides such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’,N’-tetramethyl-1,3-propanediamine oxide, while reduction may produce N,N,N’,N’-tetramethyl-1,3-propanediamine .
Aplicaciones Científicas De Investigación
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine involves its ability to act as a ligand and form complexes with various metal ions. This property is utilized in its role as a catalyst and in the stabilization of intermediates during chemical reactions. The compound’s molecular targets include metal ions such as copper and zinc, and it interacts with these ions through coordination bonds .
Comparación Con Compuestos Similares
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine can be compared with other similar compounds such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure and properties, but with different applications.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with different reactivity and applications.
N,N-Bis(2-aminoethyl)-1,3-propanediamine: Known for its high affinity for copper ions and its use in inhibiting mitochondrial cytochrome c oxidase.
These comparisons highlight the unique properties and applications of N1,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
125151-86-2 |
|---|---|
Fórmula molecular |
C11H28N4 |
Peso molecular |
216.37 g/mol |
Nombre IUPAC |
N,N'-bis[2-(dimethylamino)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H28N4/c1-14(2)10-8-12-6-5-7-13-9-11-15(3)4/h12-13H,5-11H2,1-4H3 |
Clave InChI |
UWWXCMLHMBLGLL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCCCNCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


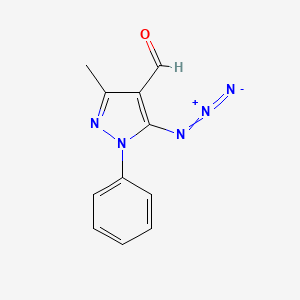
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)
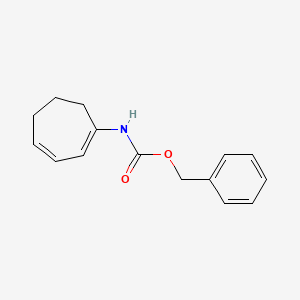
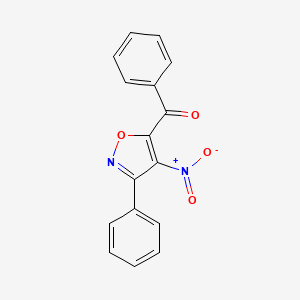
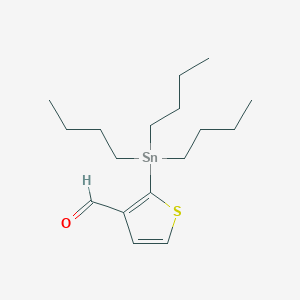
![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)

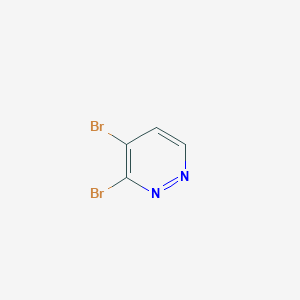
![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
